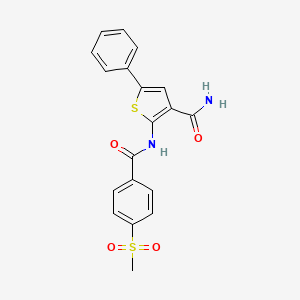![molecular formula C19H19N3O3S B2811967 ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 686736-59-4](/img/structure/B2811967.png)
ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate and related compounds involves various synthetic routes highlighting their versatility in chemical transformations. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, demonstrating a method for synthesizing indole derivatives with potential applications in pharmaceuticals and material sciences (Cucek & Verček, 2008). Furthermore, the synthesis of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, through the treatment of 3-[(1-chloro-2-substituted)ethylidene]indol-2(3H)-ones with ethyl chloroformate and triethylamine, illustrates the adaptability of indole chemistry for creating compounds with unique properties (Beccalli, Marchesini, & Pilati, 1994).
Chemical Transformations
The Meisenheimer rearrangement of 2-Ethyl-1,4,5,10b-tetrahydro-2H-azetopyrido[3,4-b]indole N-Oxides to form 3,6-Epoxy-1,2,3,4,5,6-hexahydroazocino[5,6-b]indoles showcases the chemical transformation capabilities of indole derivatives. This rearrangement highlights the potential for creating novel cyclic compounds with applications ranging from medicinal chemistry to materials science (Kurihara et al., 1991).
Material Science Applications
A novel cationic polymer synthesized by free-radical polymerization demonstrates the utility of indole derivatives in material science, particularly in creating polymers with switchable properties. This polymer's ability to switch from a cationic to a zwitterionic form upon light irradiation highlights its potential for applications in drug delivery systems and bioactive material design (Sobolčiak et al., 2013).
Bioactive Compound Development
The development of bioactive compounds, such as antitumor and antimicrobial agents, is a significant area of research for indole derivatives. The synthesis of lignan conjugates via cyclopropanation and their evaluation for antimicrobial and antioxidant activities exemplify the therapeutic potential of indole-based compounds. This research paves the way for the development of new pharmaceutical agents with enhanced efficacy and selectivity (Raghavendra et al., 2016).
Propriétés
IUPAC Name |
ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-18(23)17-16(12-8-4-5-9-13(12)20-17)22-19(26)21-14-10-6-7-11-15(14)24-2/h4-11,20H,3H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNAOXFBYXBWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2811885.png)

![13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2811890.png)

![4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide](/img/structure/B2811893.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2811897.png)
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate](/img/structure/B2811898.png)



![2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2811903.png)
![2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2811904.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-propylpentanamide](/img/structure/B2811905.png)
![2-{[(4-Methyl-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2811906.png)